molecular formula C17H16N2O5 B3941536 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide

Cat. No. B3941536
M. Wt: 328.32 g/mol
InChI Key: JIABFMRDXFPWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide, also known as DNFB, is a synthetic compound that has been widely used in scientific research. DNFB is a member of the nitroaromatic family of compounds and is commonly used as a hapten to induce contact hypersensitivity in experimental animals.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide involves the formation of a hapten-carrier complex which is recognized by T-cells. The complex is then presented to other immune cells which initiate an immune response. The immune response leads to the activation and differentiation of T-cells which then migrate to the site of antigen exposure and cause inflammation.
Biochemical and Physiological Effects:
This compound induces a strong inflammatory response at the site of antigen exposure. The inflammation is characterized by the infiltration of immune cells such as T-cells, macrophages, and neutrophils. The immune cells release cytokines and chemokines which further amplify the inflammatory response. The inflammation leads to tissue damage and can result in the formation of chronic inflammatory diseases such as psoriasis and atopic dermatitis.

Advantages and Limitations for Lab Experiments

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide is a widely used model antigen for studying the mechanisms of T-cell activation and differentiation. It is easy to synthesize and has a well-characterized mechanism of action. However, this compound-induced contact hypersensitivity is a complex immune response that involves multiple cell types and signaling pathways. This complexity can make it difficult to interpret experimental results and can limit the scope of the research.

Future Directions

There are several future directions for research involving N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide. One area of research is the development of novel therapies for chronic inflammatory diseases. This compound-induced contact hypersensitivity is a model for chronic inflammation and can be used to test the efficacy of new drugs. Another area of research is the development of new hapten-carrier complexes for use in experimental animals. These complexes can be used to study the mechanisms of immune tolerance and to develop new vaccines. Finally, this compound can be used to study the role of the immune system in cancer development and progression.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide is widely used in scientific research as a hapten to induce contact hypersensitivity in experimental animals. Contact hypersensitivity is a T-cell-mediated immune response that occurs when an individual is exposed to an antigenic substance. This compound is also used as a model antigen to study the mechanisms of T-cell activation and differentiation.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11(16-10-23-14-4-2-3-5-15(14)24-16)18-17(20)12-6-8-13(9-7-12)19(21)22/h2-9,11,16H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABFMRDXFPWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide

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